1-O-Hexadecyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of glycerol derivatives, such as 1-O-Hexadecyl-sn-glycerol, often involves the transformation of glycerol into more complex structures. Various synthesis routes have been explored, including glycerolysis of urea, transcarbonation with dimethyl carbonate (DMC), and reactions utilizing CO2. Among these, the transcarbonation from DMC and glycerol under mild conditions has been noted for high yields and selectivities (de Caro et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-O-Hexadecyl-sn-glycerol, characterized by its glycerol backbone and hexadecyl chain, plays a crucial role in its physical and chemical properties. Studies on similar glycerol-based compounds, such as sn-2 palmitate, highlight the importance of molecular configuration in determining functionality and application potential (Wei et al., 2020).
Chemical Reactions and Properties
Glycerol and its derivatives participate in a wide range of chemical reactions, serving as precursors for various valuable products. Hydrogenolysis, oxidation, and esterification are common pathways for transforming glycerol into industrially relevant chemicals. For example, glycerol can be converted into hydrogen-rich gas or propanediols through catalytic processes, demonstrating the versatility of glycerol derivatives in chemical synthesis (Tran & Kannangara, 2013).
Physical Properties Analysis
The physical properties of 1-O-Hexadecyl-sn-glycerol, such as melting point, solubility, and viscosity, are influenced by its molecular structure. Glycerol derivatives exhibit a range of behaviors in different conditions, with properties like high plasticizing effect and compatibility with various formulations being particularly noted (Satriana et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-O-Hexadecyl-sn-glycerol, including reactivity and stability, are critical for its application in different domains. Studies on diacylglycerol (DAG)-enriched oils, for instance, highlight the impact of molecular structure on oxidative stability, which is crucial for applications in food and cosmetics (Lee et al., 2020).
Scientific Research Applications
Application in Dermatology
1-O-Hexadecyl-sn-glycerol has been found to have applications in the field of dermatology .
- Summary of Application : It has been observed to reduce UVB-induced cell death and the production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) .
- Results or Outcomes : The application of 1-O-Hexadecyl-sn-glycerol resulted in a reduction of UVB-induced cell death and the production of ROS and prostaglandin E2 .
Application in Cardiovascular Research
This compound also has applications in cardiovascular research .
- Summary of Application : 1-O-Hexadecyl-sn-glycerol has been used in studies involving rat heart models of ischemia/reperfusion injury .
- Results or Outcomes : The application of 1-O-Hexadecyl-sn-glycerol (at a concentration of 50 μM) was found to increase coronary flow and left ventricular developed pressure. It also reduced malondialdehyde (MDA) formation .
Application in Liposome Binding Assay
1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a derivative of 1-O-Hexadecyl-sn-glycerol, is used in liposome binding assays .
- Summary of Application : This compound is used in assays that measure the binding of molecules to liposomes .
- Results or Outcomes : The specific outcomes would depend on the particular assay and the molecules being tested .
Application in Lipid Quantification
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a derivative of 1-O-Hexadecyl-sn-glycerol, is used as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) .
- Summary of Application : This compound is used as a standard in assays that measure the quantity of glycerophosphocholine .
- Results or Outcomes : The specific outcomes would depend on the particular assay and the samples being tested .
Application in Enzymatic Assays
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, another derivative of 1-O-Hexadecyl-sn-glycerol, may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays .
- Summary of Application : This compound is used in assays that measure the activity of Lp-PLA2 .
- Results or Outcomes : The specific outcomes would depend on the particular assay and the samples being tested .
Application in Lipid Standard for LC-MS
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a derivative of 1-O-Hexadecyl-sn-glycerol, is used as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) .
- Summary of Application : This compound is used as a standard in assays that measure the quantity of glycerophosphocholine .
- Results or Outcomes : The specific outcomes would depend on the particular assay and the samples being tested .
Application in Studying Interaction with Peptides
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, another derivative of 1-O-Hexadecyl-sn-glycerol, may be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .
Safety And Hazards
1-O-Hexadecyl-sn-glycerol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-3-hexadecoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018752 | |
Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Chimyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12892 | |
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Product Name |
1-O-Hexadecyl-sn-glycerol | |
CAS RN |
506-03-6 | |
Record name | Chimyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chimyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHIMYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ10V6YY6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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